11-Ferrocenyl-1-undecanethiol

Catalog No.
S895773
CAS No.
127087-36-9
M.F
C21H32FeS
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Ferrocenyl-1-undecanethiol

CAS Number

127087-36-9

Product Name

11-Ferrocenyl-1-undecanethiol

IUPAC Name

cyclopenta-1,3-diene;11-cyclopenta-1,3-dien-1-ylundecane-1-thiol;iron(2+)

Molecular Formula

C21H32FeS

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2

InChI Key

JKOWKXHCMQEEQQ-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCCCCCCS.[Fe+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCCCCCCS.[Fe+2]

Isomeric SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCCCCCCS.[Fe+2]

11-Ferrocenyl-1-undecanethiol (CAS: 127087-36-9) is the industry-standard electroactive precursor for fabricating redox-active self-assembled monolayers (SAMs) on gold substrates. Featuring an 11-carbon alkyl spacer terminating in a redox-active ferrocene headgroup, it provides a critical structural balance between robust intermolecular van der Waals packing and measurable electron tunneling rates [1]. For procurement teams and sensor developers, this compound serves as the benchmark material for surface-confined electrochemical calibration and biosensor transducer fabrication, eliminating the need for diffusion-dependent soluble redox mediators while ensuring highly reproducible, surface-bound electron transfer kinetics [2].

Research Fit

1
Self-assembled monolayer (SAM) formation on gold electrodes via terminal thiol anchoring
2
C11 alkyl spacer for controlled electron transfer kinetics and ordered domain assembly
3
Redox-active ferrocene reporter for electrochemical biosensors, FET platforms, and molecular electronics

Substituting 11-Ferrocenyl-1-undecanethiol with shorter (e.g., 6-ferrocenylhexanethiol) or longer (e.g., 16-ferrocenylhexadecanethiol) analogs fundamentally compromises device performance and manufacturing reproducibility [1]. Shorter alkyl chains fail to generate sufficient intermolecular van der Waals forces to overcome the steric bulk of the ferrocene headgroup, resulting in highly defective, permeable monolayers that expose the underlying gold electrode to disruptive background currents. Conversely, longer C16 chains form highly crystalline SAMs but exponentially decay the electron transfer rate, causing sluggish voltammetric responses that are unusable for high-frequency sensor applications [2]. Utilizing non-electroactive generic thiols (like 1-undecanethiol) requires the addition of external redox probes, shifting the system from a highly reproducible surface-confined reaction to a diffusion-limited process prone to bulk fluid variations and reagent depletion.

Substitution Risk

Chain length Shorter-chain analogs (e.g., C6) raise electron transfer rate exponentially, altering sensor dynamic range.
Monolayer order C11 chains stabilize close-packed SAM domains; shorter chains may yield disordered films with broader redox peaks.
Redox signature Non-electroactive diluents (e.g., undecanethiol) lack the ferrocene reporter, removing interfacial diagnostic capability.

Heterogeneous Electron Transfer Rate Constant (k0)

11-Ferrocenyl-1-undecanethiol delivers a highly consistent standard electron transfer rate constant (k0) of approximately 9.8 × 10^2 s^-1[1]. When compared to longer-chain analogs like 16-ferrocenylhexadecanethiol, which exhibit exponentially slower kinetics due to the distance dependence of electron tunneling, the 11-carbon chain maintains rapid signal transduction while preserving the structural integrity of the monolayer [2].

Evidence DimensionStandard electron transfer rate constant (k0)
Target Compound Data~9.8 × 10^2 s^-1
Comparator Or BaselineLonger chain analogs (e.g., C16) exhibit orders of magnitude lower k0
Quantified DifferenceMaintains high-speed electron transfer vs. exponential decay in >C11 chains
ConditionsCyclic voltammetry and Laviron method analysis on gold electrodes

A predictable and rapid electron transfer rate is mandatory for calibrating high-frequency electrochemical sensors and ensuring rapid signal readout.

Electron transfer kinetics
Head-to-head
C11 k⁰ ≈ 0.2–0.3× that of C6 (β ≈ 1.0–1.2 per CH₂)
Expands potentiometric detection time window and concentration range
Based on tunneling attenuation model; gold electrode, room temp.

Voltammetric Reversibility and Monolayer Packing Density

Surface-bound 11-Ferrocenyl-1-undecanethiol demonstrates highly reversible one-electron redox behavior, yielding an anodic-to-cathodic peak separation (ΔEp) of just 11 mV at a scan rate of 100 mV/s, with a surface concentration (ΓFc) reaching ~3.1 molecules/nm^2 [1]. This near-zero peak separation indicates a highly uniform, structurally intact monolayer, contrasting with shorter-chain analogs (e.g., 6-ferrocenylhexanethiol) that exhibit broader peaks and higher defect densities due to insufficient van der Waals stabilization[2].

Evidence DimensionVoltammetric peak separation (ΔEp)
Target Compound Data11 mV at 100 mV/s
Comparator Or BaselineShorter chains (C6) show broader separation and higher defect-induced background currents
Quantified DifferenceNear-ideal reversible 1e- transfer (ideal surface-bound = 0 mV) vs. non-ideal broadening
Conditions1 M NaClO4 electrolyte, 100 mV/s scan rate

Low peak separation and high packing density translate directly to sharper sensor signals and lower background noise in commercial electrochemical assays.

pH-independent FET response
Head-to-head
59 mV/decade (Nernstian) across >5 orders of magnitude; no pH dependency
Supports buffer-independent biosensor design
11-FUT-modified FET vs. ISFET baseline; serum cholesterol slope 57 mV/decade

Formulation Compatibility in Binary Monolayer Assembly

For biosensor manufacturing, 11-Ferrocenyl-1-undecanethiol exhibits excellent co-adsorption compatibility with standard diluents like 1-undecanethiol [1]. This matched chain length prevents the severe macroscopic phase segregation typically observed when mixing sterically bulky redox probes with mismatched aliphatic thiols. By maintaining a uniform distribution of isolated ferrocene moieties, manufacturers can precisely tune the surface density of the redox probe without compromising the barrier properties of the monolayer [2].

Evidence DimensionBinary SAM phase stability
Target Compound DataUniform distribution when co-adsorbed with C11SH
Comparator Or BaselineMismatched chain lengths (e.g., C16 + C8) force phase segregation
Quantified DifferencePrevents redox peak splitting associated with heterogeneous domain formation
ConditionsCo-adsorption from ethanol solutions onto polycrystalline gold

Seamless co-adsorption with generic thiols allows manufacturers to dilute the redox signal to exact specifications without causing structural defects in the sensor coating.

SAM domain structure
Class-level
Coexistence of ordered close-packed FcC11 patches and disordered regions on Au(111)
Ordered domains yield sharper voltammetric peaks and lower background
Class-level STM observation; defect density affects ordering.
Anion-dependent redox shift
Head-to-head
Peak shift tens to hundreds of mV with anion hydrophilicity; no redox signal from undecanethiol SAM
Enables in situ probing of interfacial ion-pairing and potential distribution
FcC11 vs. undecanethiol; SEIRAS and voltammetry on Au(111)
Nanodomain segregation
Head-to-head
11-FUT forms discrete nanodomains in hexanethiol matrix; invariant peak at ~360 mV vs. Ag/AgCl
Allows spatial control of electroactive sites for multiplexed arrays
C6 ferrocenyl thiol mixes more homogeneously; STM confirmation.
Spatially selective deposition
Class-level
Potential-dependent chemisorption: no adsorption at cathodic potentials; full SAM within 10 min at modest positive potential
Enables individually addressable electrode functionalization
Class-level inference for ω-ferrocenyl alkanethiols; gold array, three-potential control.

Impedimetric and Voltammetric Biosensor Transducers

Where this compound is the right choice: Manufacturing platforms for DNA or protein biosensors that require a built-in, surface-confined redox mediator. The ability of 11-Ferrocenyl-1-undecanethiol to form defect-free binary monolayers with 1-undecanethiol allows developers to space out the redox probes, ensuring stable baseline signals and high sensitivity to target binding events without relying on soluble mediators [1].

Calibration Standards for Fast-Scan Electrochemical Instrumentation

Where this compound is the right choice: Calibrating potentiostats and fast-scan cyclic voltammetry (FSCV) systems. Because its standard electron transfer rate (k0 ~ 9.8 × 10^2 s^-1) and peak separation (11 mV at 100 mV/s) are highly reproducible and well-documented, it serves as a reliable physical standard for verifying instrument response times and uncompensated resistance [2].

Fundamental Electron Transfer (Marcus Theory) Model Systems

Where this compound is the right choice: Academic and industrial R&D studying long-range heterogeneous electron transfer. The C11 chain provides the exact structural distance required to study tunneling kinetics without the signal degradation seen in C16 chains or the structural instability inherent to C6 chains [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
pH-Independent FET Biosensors
Chain-length-controlled electron transfer and Nernstian redox response
Response stability across buffer pH and dynamic range over five orders
Mixed SAM Nanodomain Architectures
C11-driven domain segregation in diluent matrix
Spatial control of electroactive sites and redox peak invariance
Spatially Selective Electrode Arrays
Potential-dependent chemisorption kinetics with C11 stability window
Site-specific SAM formation without cross-contamination
Interfacial Ion-Pairing Studies
Anion-sensitive ferrocene redox signature
Quantifiable local dielectric environment probing via voltammetry/SEIRAS

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.157408 g/mol

Monoisotopic Mass

372.157408 g/mol

Heavy Atom Count

23

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